molecular formula C21H32O4 B11960511 Ethyl 11-(4-acetylphenoxy)undecanoate CAS No. 88843-33-8

Ethyl 11-(4-acetylphenoxy)undecanoate

Cat. No.: B11960511
CAS No.: 88843-33-8
M. Wt: 348.5 g/mol
InChI Key: GYXUKYDKPREPJC-UHFFFAOYSA-N
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Description

Ethyl 11-(4-acetylphenoxy)undecanoate is a synthetic ester derivative characterized by an 11-carbon aliphatic chain esterified with an ethyl group and substituted at the terminal position with a 4-acetylphenoxy moiety. This compound has been investigated primarily in the context of anticancer research, particularly for its role as a genistein-derived analogue targeting estrogen receptor alpha (ERα)-positive breast cancer cells.

Synthesis: The compound is synthesized via a nucleophilic substitution reaction between ethyl 11-(chlorocarbonyl)undecanoate and deoxybenzoin derivatives under basic conditions (potassium carbonate in anhydrous acetone), yielding a 70.7% product after purification by column chromatography . Its structural design incorporates a lipophilic undecanoate chain to enhance cellular permeability and a phenolic acetyl group to modulate ERα binding affinity.

Properties

CAS No.

88843-33-8

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

ethyl 11-(4-acetylphenoxy)undecanoate

InChI

InChI=1S/C21H32O4/c1-3-24-21(23)12-10-8-6-4-5-7-9-11-17-25-20-15-13-19(14-16-20)18(2)22/h13-16H,3-12,17H2,1-2H3

InChI Key

GYXUKYDKPREPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(4-acetylphenoxy)undecanoate typically involves the esterification of 11-(4-acetylphenoxy)undecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-acetylphenoxy)undecanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Formation of 11-(4-acetylphenoxy)undecanoic acid.

    Reduction: Formation of 11-(4-hydroxyphenoxy)undecanol.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 11-(4-acetylphenoxy)undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-(4-acetylphenoxy)undecanoate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can also interact with hydrophobic regions of biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Substituent/Functional Group Key Applications/Properties References
This compound C₂₁H₃₀O₄ 4-Acetylphenoxy Anticancer (ERα+ breast cancer), 70.7% yield
Methyl 11-(4-phenylphenoxy)undecanoate C₂₄H₃₂O₃ 4-Phenylphenoxy Hyaluronidase inhibitor, 38% yield, mp 78–80°C
Ethyl 11-(4-mercaptobenzamido)undecanoate C₂₀H₃₁NO₃S 4-Mercaptobenzamido Lipophilic coating for Fe₃O₄@SiO₂@Au nanoparticles
Cellulose 11-((3-carboxyl)ethylthio)undecanoate Varies* Carboxyl-ethylthio Nanoprecipitation for pH-responsive NPs (80–330 nm)
Ethyl hydnocarpate C₁₈H₃₂O₂ 2-Cyclopentenyl Antimicrobial (historical use in leprosy)
Ethyl undecanoate C₁₃H₂₆O₂ Unsubstituted undecanoate Fragrance ingredient, polymer modifier
Methyl 11-(2-aminoethylthio)undecanoate C₁₄H₂₉NO₂S 2-Aminoethylthio Antioxidant and cytotoxic agent research

*Cellulose derivatives have variable molecular formulas depending on the degree of substitution (DS ≈ 3).

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